

# "3-Methoxy-6-methylquinoline" CAS number

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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

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An in-depth technical guide on 6-Methoxyquinoline (CAS: 5263-87-6) for researchers, scientists, and drug development professionals.

Disclaimer: The compound "**3-Methoxy-6-methylquinoline**" as initially requested could not be definitively identified with a corresponding CAS number in comprehensive chemical databases. Therefore, this technical guide focuses on the closely related and well-documented parent compound, 6-Methoxyquinoline.

## Introduction

6-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its quinoline core, substituted with a methoxy group at the 6-position, imparts specific physicochemical properties that make it a versatile precursor in medicinal chemistry and materials science.[1][3] This compound and its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] In the realm of drug development, 6-Methoxyquinoline is a key starting material for the synthesis of tubulin polymerization inhibitors and bacterial DNA gyrase inhibitors.[1][2] Furthermore, its unique electronic and optical properties have led to its investigation for use in advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]

## **Physicochemical Properties**

A summary of the key physicochemical properties of 6-Methoxyquinoline is presented in the table below. This data is essential for its handling, formulation, and application in experimental



#### settings.

Property	Value	Reference
CAS Number	5263-87-6	[3]
Molecular Formula	C10H9NO	[3]
Molecular Weight	159.18 g/mol	[3]
Appearance	Light brown-yellow oily liquid	[2]
Melting Point	18-20 °C	[2][3]
Boiling Point	140-146 °C at 15 mmHg; 193 °C at 50 mmHg	[2][3]
Density	~1.15 g/mL at 20 °C	[2][3]
Refractive Index	n20/D 1.625	[2][3]
Solubility	Soluble in alcohol	[4]

# Synthesis of 6-Methoxyquinoline

The most common method for the synthesis of 6-Methoxyquinoline is the Skraup synthesis. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

# **Skraup Synthesis of 6-Methoxyquinoline**

A detailed experimental protocol for the Skraup synthesis of 6-Methoxyquinoline is as follows:

#### Materials:

- p-Anisidine (para-methoxyaniline)
- Glycerol
- para-Methoxy nitrobenzene (oxidizing agent)
- Ferrous sulfate (inhibitor)



- Boric acid (inhibitor)
- Concentrated sulfuric acid
- Sodium hydroxide solution
- Ethyl acetate
- · Distilled water

#### Procedure:[2][5]

- In a suitable reaction vessel, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of para-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (molar ratios).
- Slowly add concentrated sulfuric acid to the mixture. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.
- Heat the reaction mixture to 140 °C and maintain it at reflux for 8-8.5 hours.
- Allow the mixture to cool to room temperature.
- Neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.
- Remove any floating resin by decantation.
- Filter the solid and wash it three times with distilled water, followed by three washes with ethyl acetate. Combine the organic phases.
- Extract the aqueous phase three times with ethyl acetate and combine all organic phases.
- Remove the ethyl acetate by distillation under reduced pressure to yield 6-Methoxyquinoline.

# **Biological Activity and Applications**

6-Methoxyquinoline is a precursor to a variety of compounds with significant biological activities. Its derivatives have shown promise in several therapeutic areas.



## **Tubulin Polymerization Inhibition**

Derivatives of 6-methoxyquinoline have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive candidates for anticancer drug development.[1]

## **DNA Gyrase Inhibition**

Fluoroquinolone derivatives incorporating the 6-methoxyquinoline scaffold have been synthesized and evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

## **Antiplasmodial Activity**

Hybrid molecules containing the 8-amino-6-methoxyquinoline pharmacophore have been synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[6] Several of these compounds have demonstrated significant antiplasmodial activity with IC50 values in the low micromolar to sub-micromolar range.[6]

# Experimental Protocols for Biological Assays Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence.

#### General Protocol:

- Prepare a solution of purified tubulin in a suitable polymerization buffer (e.g., PIPES buffer with GTP and MgCl<sub>2</sub>).
- Add the test compound (a derivative of 6-methoxyquinoline) at various concentrations. A
  vehicle control (e.g., DMSO) should also be included.



- Initiate polymerization by raising the temperature to 37°C.
- Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
- Calculate the IC<sub>50</sub> value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

## **DNA Gyrase Supercoiling Inhibition Assay**

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.

#### General Protocol:

- Incubate purified DNA gyrase with the test compound at various concentrations.
- Add relaxed circular plasmid DNA (e.g., pBR322) and ATP to the reaction mixture.
- Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction and deproteinize the DNA.
- Analyze the DNA topoisomers by agarose gel electrophoresis.
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

# Signaling Pathways and Logical Relationships

The primary mechanism of action for many anticancer drugs derived from 6-methoxyquinoline is the disruption of microtubule dynamics, which in turn affects various cellular signaling pathways, ultimately leading to apoptosis.





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Caption: Inhibition of Tubulin Polymerization by 6-Methoxyquinoline Derivatives.

This diagram illustrates the logical workflow from the binding of a 6-methoxyquinoline derivative to tubulin, leading to the inhibition of microtubule polymerization, disruption of mitotic spindle formation, cell cycle arrest, and ultimately, apoptosis.

## Conclusion

6-Methoxyquinoline is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potent biological activities. The continued exploration of 6-methoxyquinoline and its analogues is likely to yield novel therapeutic agents and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and biological applications to aid researchers in their future investigations.

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